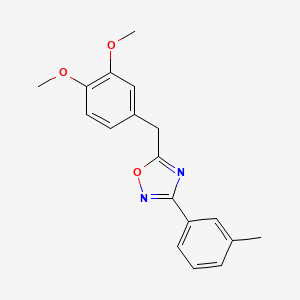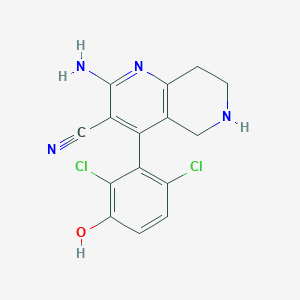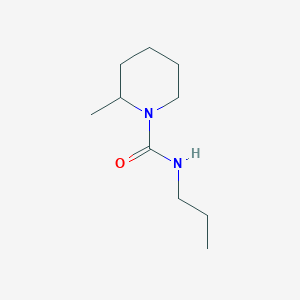
5-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXD and has a unique molecular structure that makes it a promising candidate for further investigation. In
科学的研究の応用
DMXD has been investigated for its potential use in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMXD has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. DMXD has also been investigated as a potential antibacterial and antifungal agent, with studies showing its efficacy against various strains of bacteria and fungi.
In material science, DMXD has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. DMXD-based materials have shown promising properties, including high thermal stability, good solubility, and high charge carrier mobility.
In organic electronics, DMXD has been used as a dopant in organic light-emitting diodes (OLEDs), with studies demonstrating its ability to improve the efficiency and stability of these devices.
作用機序
The mechanism of action of DMXD is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, DMXD has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. DMXD has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMXD has been shown to have various biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. In addition, DMXD-based materials have shown promising properties, including high thermal stability, good solubility, and high charge carrier mobility.
実験室実験の利点と制限
One of the main advantages of DMXD is its high yield and purity, which makes it a suitable candidate for further investigation. DMXD is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of DMXD is its limited solubility in some solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the investigation of DMXD. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of DMXD and to optimize its efficacy as an anticancer, antibacterial, and antifungal agent. In material science, DMXD-based materials have shown promising properties, and further research is needed to explore their potential applications in various fields, including electronics and photonics. Finally, in organic electronics, DMXD has shown promising results as a dopant in OLEDs, and further studies are needed to optimize its performance and stability in these devices.
In conclusion, DMXD is a promising chemical compound that has gained significant attention in scientific research. Its unique molecular structure and potential applications in various fields make it a suitable candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMXD have been discussed in this paper.
合成法
The synthesis of DMXD involves the reaction of 2,5-dimethoxybenzaldehyde and 3-methylphenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps, including the formation of a Schiff base and subsequent cyclization to form the oxadiazole ring. The yield of DMXD is typically high, and the compound can be purified through recrystallization.
特性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)18-19-17(23-20-18)11-13-7-8-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFJVTNXSUTTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5427746.png)
![3-[2-(cyclopent-3-en-1-ylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5427752.png)
![1-methyl-1'-[3-(1-piperazinyl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5427765.png)
![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5427772.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5427777.png)

![isopropyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427788.png)
![5-{5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5427798.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-1-(2-methoxyethyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5427800.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5427805.png)
![7-(1,3-benzodioxol-5-yl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427817.png)


![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide](/img/structure/B5427849.png)